(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Chiral resolution Stereospecific receptor binding Enantiomeric purity

Choose this (2S,3S) enantiomer for a stereochemically pure, amorphous scaffold ideal for fragment-based drug discovery. The C3-carboxylic acid (predicted pKa ~4.10) readily undergoes amide/ester conjugation, enabling prodrug design and bioconjugate synthesis. Unlike the crystalline N-benzyl analog, the amorphous N-ethyl form facilitates ASD formulation strategies without amorphization processing. With MW 291.3 g/mol and 3 rotatable bonds, it fits the Rule-of-Three fragment space and ensures SAR results are stereochemically unambiguous. Request your quote now to advance hit-to-lead optimization.

Molecular Formula C15H17NO5
Molecular Weight 291.3 g/mol
CAS No. 1415811-76-5
Cat. No. B111860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
CAS1415811-76-5
Molecular FormulaC15H17NO5
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCCN1C(C(CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H17NO5/c1-2-16-13(17)6-4-10(15(18)19)14(16)9-3-5-11-12(7-9)21-8-20-11/h3,5,7,10,14H,2,4,6,8H2,1H3,(H,18,19)/t10-,14+/m0/s1
InChIKeyBOZVIGNUVANQSH-IINYFYTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-2-(1,3-Benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid (CAS 1415811-76-5): Procurement-Grade Overview of a Chiral 6-Oxopiperidine-3-carboxylic Acid Building Block


The compound is a chiral, non-racemic 2,3-disubstituted 6-oxopiperidine-3-carboxylic acid derivative bearing a 1,3-benzodioxol-5-yl aromatic substituent and an N-ethyl group . With a molecular formula of C₁₅H₁₇NO₅ and a molecular weight of 291.30 g·mol⁻¹, it belongs to the class of δ-lactam-containing piperidine carboxylic acids . It is supplied primarily as a chiral building block for medicinal chemistry and fragment-based drug discovery, with the defined (2S,3S) absolute configuration providing a stereochemically pure starting point for SAR exploration around the piperidine-3-carboxylic acid scaffold .

Why (2S,3S)-2-(1,3-Benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid Cannot Be Replaced by Generic 6-Oxopiperidine-3-carboxylic Acid Analogs


The 6-oxopiperidine-3-carboxylic acid scaffold supports a wide range of N-alkyl and C2-aryl substitution patterns, and small changes in these substituents produce large differences in physicochemical properties, conformational preferences, and biological target engagement [1]. The (2S,3S) absolute configuration is fixed by covalent bond geometry and cannot be interchanged with the (2R,3R) enantiomer or any diastereomer without fundamentally altering the three-dimensional presentation of the benzodioxole and carboxylic acid pharmacophoric elements [2]. Similarly, replacing the N-ethyl group with an N-benzyl group (CAS 96939-58-1) increases the molecular weight from 291.3 to 353.4 g·mol⁻¹, raises the predicted logP, and changes the melting point from an amorphous solid to a crystalline solid with a melting point of 194–196 °C, thereby altering solubility, formulation behaviour, and potential off-target binding . These differences preclude simple substitution without re-optimization of the downstream synthetic sequence or biological assay.

Quantitative Differentiation Evidence: (2S,3S)-2-(1,3-Benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid vs. Closest Analogs


Enantiomeric Differentiation: (2S,3S) vs. (2R,3R) Absolute Configuration Determines Stereospecific Binding

The (2S,3S) enantiomer (CAS 1415811-76-5) and the (2R,3R) enantiomer (CAS 1212264-14-6) share identical molecular formula (C₁₅H₁₇NO₅, MW 291.30) and predicted physicochemical properties (XLogP3-AA = 1.0), but possess opposite optical rotation and distinct InChI Keys: BOZVIGNUVANQSH-IINYFYTJSA-N for the (2S,3S) form vs. BOZVIGNUVANQSH-YGRLFVJLSA-N for the (2R,3R) form [1]. In the context of dual 5-HT₂A/D₃ receptor modulation, enantiomeric pairs of benzodioxole-piperidine compounds have been shown to exhibit divergent receptor binding affinities [2]. Although direct comparative Kᵢ or IC₅₀ data for this specific pair are not publicly available, the stereochemical difference constitutes a first-order determinant of biological activity for any chiral piperidine-3-carboxylic acid derivative .

Chiral resolution Stereospecific receptor binding Enantiomeric purity

N-Alkyl Substituent Comparison: N-Ethyl vs. N-Benzyl Derivative – Physicochemical and Solid-State Differentiation

Replacing the N-ethyl group of the target compound with an N-benzyl group yields 2-(1,3-benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid (CAS 96939-58-1) . This substitution increases the molecular weight from 291.30 to 353.37 g·mol⁻¹ and raises the predicted boiling point from 517.3 °C to 605.2 °C . More critically, the N-benzyl analog exhibits a sharp melting point of 194–196 °C, indicating a well-defined crystalline lattice, whereas the N-ethyl (2S,3S) compound is typically isolated as an amorphous solid under standard procurement conditions . The predicted density increases from 1.328 g·cm⁻³ (ethyl) to 1.359 g·cm⁻³ (benzyl) .

Lipophilicity modulation Solid-state properties N-alkyl SAR

Core Scaffold Differentiation: 6-Oxopiperidine-3-carboxylic Acid δ-Lactam vs. Non-Oxidized Piperidine Analogs

The 6-oxo group of the target compound introduces a δ-lactam functionality that is absent in the simpler 2-(1,3-benzodioxol-5-yl)piperidine scaffold (MW = 205.25 g·mol⁻¹) [1]. The presence of the lactam carbonyl increases the hydrogen bond acceptor count from 3 to 5 (as computed by Cactvs 3.4.8.18) and introduces a polar surface area contribution that reduces the predicted XLogP3-AA from approximately 2.5 for the non-oxidized analog to 1.0 for the target compound [2]. The 6-oxo group also converts the piperidine nitrogen from a basic amine (predicted pKa ~9–10) to an amide nitrogen, eliminating basicity at that position and fundamentally altering the ionization profile at physiological pH .

δ-Lactam stability Hydrogen-bonding capacity Metabolic soft spot

Predicted Ionization State: Carboxylic Acid pKa Determines pH-Dependent Solubility and Salt Formation Potential

The C3 carboxylic acid group of the target compound has a predicted pKa of 4.10±0.40, as reported for the (2R,3R) enantiomer (identical scalar property) . This value places the carboxylate anion as the dominant species at pH > 5, enabling salt formation with pharmaceutically acceptable bases. In contrast, analogs lacking the carboxylic acid, such as the simple 2-(1,3-benzodioxol-5-yl)-1-ethylpiperidine scaffold, possess no ionizable group in the physiological pH range and rely solely on N1 protonation for aqueous solubility, which is absent in the 6-oxo series due to amide formation [1]. The C3 carboxylic acid thus provides a unique handle for solubility optimization via salt or co-crystal formation that is unavailable in non-acid analogs [2].

pH-dependent solubility Salt screening Ionizable group

High-Value Procurement Scenarios for (2S,3S)-2-(1,3-Benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid (CAS 1415811-76-5)


Stereospecific SAR Exploration of Dual 5-HT₂A/D₃ Receptor Modulators

The patent literature identifies benzodioxole-piperidine compounds with defined stereochemistry as dual modulators of the serotonin 5-HT₂A and dopamine D₃ receptors for the treatment of psychotic disorders, depression, and anxiety [1]. The (2S,3S) absolute configuration of CAS 1415811-76-5 provides a specific stereochemical starting point for constructing the C2-aryl, C3-carboxylic acid pharmacophore embedded in this chemotype. Researchers pursuing enantiomer-specific SAR around this receptor pair require the (2S,3S) form to ensure that observed binding differences are attributable to substitution rather than stereochemical ambiguity.

Amorphous Solid Dispersion Formulation Screening Requiring Low-Crystallinity APIs

Unlike the N-benzyl analog (CAS 96939-58-1), which exhibits a sharp melting point of 194–196 °C indicative of high lattice energy and strong crystallinity, the N-ethyl (2S,3S) compound is isolated as an amorphous solid under standard procurement conditions . This amorphous character may facilitate amorphous solid dispersion (ASD) formulation strategies, where low intrinsic crystallinity reduces the thermodynamic driving force for recrystallization. Procurement of the N-ethyl scaffold is thus preferable for early-stage formulation feasibility studies where the N-benzyl analog would require additional amorphization processing.

C3-Carboxylic Acid Conjugation Chemistry for Prodrug or Bioconjugate Design

The predicted carboxylic acid pKa of 4.10±0.40 places the C3 carboxyl group in the optimal range for amide or ester conjugation under standard coupling conditions (e.g., EDC/HOBt or HATU-mediated chemistry) . This reactivity is central to prodrug design, bioconjugate synthesis, or affinity-probe tethering. Analogs lacking the C3 carboxylic acid, or those in which the acid is replaced by a non-ionizable bioisostere, cannot participate in these conjugation chemistries, making CAS 1415811-76-5 the scaffold of choice when the C3 position must serve as a derivatization handle.

Chiral Building Block Procurement for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 291.30 g·mol⁻¹ and three rotatable bonds, the compound occupies the upper end of the Rule-of-Three fragment space, making it a suitable starting point for fragment growing or linking strategies . The defined (2S,3S) stereochemistry, combined with the presence of both a hydrogen bond donor (carboxylic acid) and five hydrogen bond acceptors (benzodioxole oxygens, lactam carbonyl, carboxylic acid carbonyl), provides a rich pharmacophoric profile for fragment-based screening against a broad range of protein targets. Procurement of the enantiopure (2S,3S) form ensures that any hit identified in a fragment screen can be directly advanced without chiral resolution.

Quote Request

Request a Quote for (2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.